molecular formula C17H14Cl2N2O3S2 B3010532 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895453-27-7

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B3010532
CAS No.: 895453-27-7
M. Wt: 429.33
InChI Key: NPRSJMYMGQZHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects against this organism.

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the pH and ionic strength of its environment.

Preparation Methods

The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the coupling of 4,5-dichlorobenzo[d]thiazole with 3-tosylpropanamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Comparison with Similar Compounds

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzothiazole ring and its tosylpropanamide moiety, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-16-13(25-17)7-6-12(18)15(16)19/h2-7H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRSJMYMGQZHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.